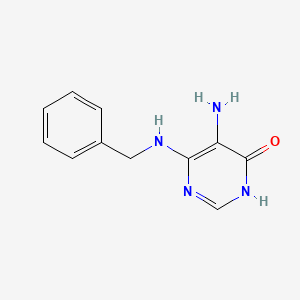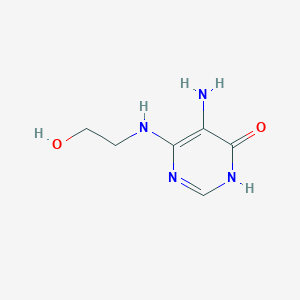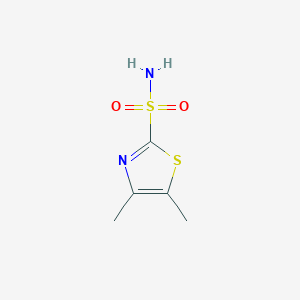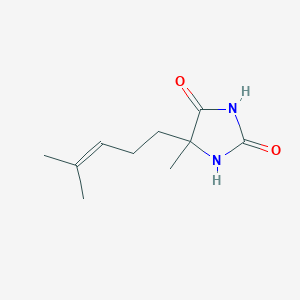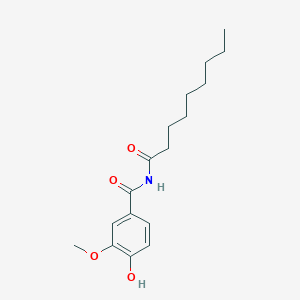![molecular formula C13H11N3O B3274924 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one CAS No. 61719-58-2](/img/structure/B3274924.png)
1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one
Overview
Description
“1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one” is a chemical compound with the CAS Number: 61719-58-2 . It has a molecular weight of 225.25 . The IUPAC name for this compound is 1-benzyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one .
Synthesis Analysis
Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H11N3O/c17-13-15-11-8-14-7-6-12(11)16(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,17) .Physical And Chemical Properties Analysis
This compound is a powder with a storage temperature at room temperature . It is highly soluble in water and other polar solvents .Scientific Research Applications
Alzheimer’s Disease Treatment
This compound has been used in the design and synthesis of novel oxoindolin-2-one derivatives, which were initially designed as acetylcholine esterase (AChE) inhibitors . AChE inhibitors are used clinically to treat Alzheimer’s disease . Two compounds were found to be the most potent in inhibition of AChE with inhibition percentages of 51 and 50% when tested at the concentration of 100µM .
Anticancer Agent
In cytotoxic evaluation against three human cancer cell lines (SW620, human colon cancer; PC3, prostate cancer; NCI-H23, lung cancer), five compounds exhibited strong cytotoxicity (IC50 values in the range of 0.65–7.17µM) . One compound was even more potent than adriamycin, a positive control . Thus, this compound could be promising for further development as an anticancer agent .
Vaccine Adjuvants
New adjuvants are required to enhance the immunogenicity of vaccines such as those against seasonal influenza . TLR7 ligands have been shown to enhance humoral and cellular immunity and are a promising new class of vaccine adjuvants .
Antiviral Activity
Indole derivatives, which include “1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one”, possess various biological activities, including antiviral activity .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory activity , which could be beneficial in the treatment of various inflammatory diseases.
Antioxidant Activity
These compounds have been found to exhibit antioxidant activity , which could be useful in combating oxidative stress-related diseases.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity , which could be beneficial in the treatment of various bacterial and fungal infections.
Antidiabetic Activity
These compounds also exhibit antidiabetic activity , which could be beneficial in the management of diabetes.
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mechanism of Action
Target of Action
It is known that imidazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
The wide range of biological activities associated with imidazole derivatives suggests that they can have diverse effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
properties
IUPAC Name |
1-benzyl-3H-imidazo[4,5-c]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c17-13-15-11-8-14-7-6-12(11)16(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUBTPDUZBYMOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=NC=C3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701188278 | |
| Record name | 1,3-Dihydro-1-(phenylmethyl)-2H-imidazo[4,5-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701188278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one | |
CAS RN |
61719-58-2 | |
| Record name | 1,3-Dihydro-1-(phenylmethyl)-2H-imidazo[4,5-c]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61719-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-1-(phenylmethyl)-2H-imidazo[4,5-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701188278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B3274845.png)
![2-methyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B3274857.png)


